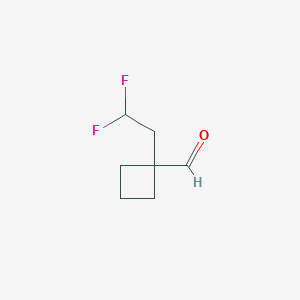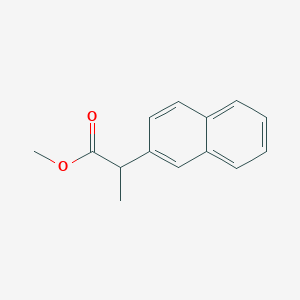
Methyl 2-(naphthalen-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(naphthalen-2-yl)propanoate is an organic compound with the molecular formula C14H14O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl ester group attached to a propanoate moiety. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(naphthalen-2-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2-naphthylacetate with sodium hydride in N,N-dimethylformamide (DMF) at 0°C, followed by the addition of methyl iodide . This reaction yields the desired product through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(naphthalen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and methyl iodide (CH3I) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 2-(naphthalen-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is utilized in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.
Industry: this compound is employed in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which methyl 2-(naphthalen-2-yl)propanoate exerts its effects depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may act as a prodrug, releasing active metabolites that exert therapeutic effects.
Comparación Con Compuestos Similares
Methyl 2-(naphthalen-2-yl)propanoate can be compared with other similar compounds, such as:
Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate:
Methyl 2-(naphthalen-1-yloxy)propanoate: This compound has a similar structure but differs in the position of the naphthalene ring attachment.
Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride: This derivative contains an amino group and is used in different biochemical applications.
The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C14H14O2 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
methyl 2-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C14H14O2/c1-10(14(15)16-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10H,1-2H3 |
Clave InChI |
YSQQJOJHTWHQGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=CC=CC=C2C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


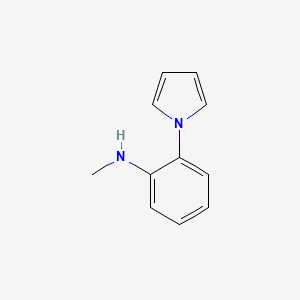
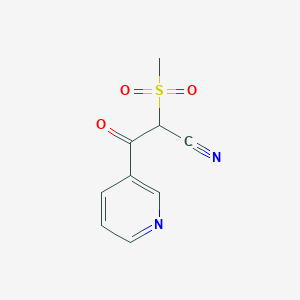
![2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B15274914.png)
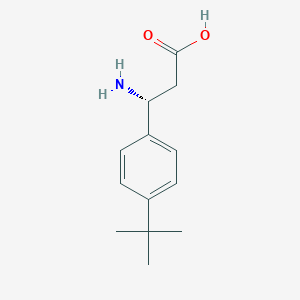
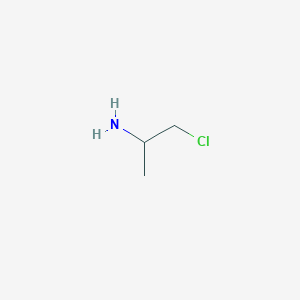
![N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15274943.png)

![6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15274950.png)
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)


![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)
